molecular formula C10H14ClN B3058667 6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 90874-51-4

6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B3058667
CAS No.: 90874-51-4
M. Wt: 183.68
InChI Key: KEMDEHSGFBNQOZ-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic indenyl scaffold substituted with a methyl group at the 6-position. Its molecular formula is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol (CAS: 1956435-48-5) . The compound exists as the (S)-enantiomer and is utilized in pharmaceutical research, particularly as a precursor for synthesizing bioactive molecules. Its structural rigidity and stereochemical properties make it valuable for studying receptor-ligand interactions and developing enantioselective catalysts .

Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-7-2-3-8-4-5-10(11)9(8)6-7;/h2-3,6,10H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMDEHSGFBNQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90874-51-4
Record name 1H-Inden-1-amine, 2,3-dihydro-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90874-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reductive Amination of 6-Methylindanone

The most widely reported method involves reductive amination of 6-methylindanone (C₁₀H₁₀O) using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C. The ketone group undergoes nucleophilic attack by ammonia, forming an imine intermediate that is subsequently reduced to the primary amine. Post-reaction, the free base is treated with hydrochloric acid to yield the hydrochloride salt. Typical yields range from 65–78%, with purity >95% after recrystallization in ethanol.

Key reaction equation:
$$
\text{6-Methylindanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{6-Methyl-2,3-dihydro-1H-inden-1-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt} \quad
$$

Catalytic Hydrogenation of Oxime Intermediates

Alternative routes employ oxime derivatives as precursors. 6-Methylindanone is first converted to its oxime using hydroxylamine hydrochloride in pyridine, followed by catalytic hydrogenation over Raney nickel (Ni) at 50–80 psi H₂. This method minimizes byproducts such as secondary amines, achieving 70–85% yield. The use of nickel catalysts instead of palladium reduces costs while maintaining selectivity.

Optimized conditions:

  • Solvent: Ethanol/water (4:1 v/v)
  • Temperature: 80°C
  • Catalyst loading: 5 wt% Ni

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent patents describe continuous flow systems for large-scale manufacturing. A mixture of 6-methylindanone and ammonia in tetrahydrofuran (THF) is passed through a fixed-bed reactor packed with Pd/C (10% w/w) at 100°C and 100 psi H₂. This approach reduces reaction time from 24 hours (batch) to 2–4 hours, with throughput exceeding 50 kg/day.

Purification Protocols

Crude product is purified via:

  • Acid-base extraction : The amine is extracted into dichloromethane (DCM) after basifying with NaOH, followed by HCl precipitation.
  • Recrystallization : The hydrochloride salt is recrystallized from ethanol/water (3:1), increasing purity to >99%.

Key Reaction Parameters and Optimization

Table 1: Comparative Analysis of Synthetic Methods

Parameter Reductive Amination Oxime Hydrogenation Continuous Flow
Yield (%) 65–78 70–85 80–90
Purity (%) 95–97 92–95 98–99
Reaction Time (h) 12–24 8–12 2–4
Catalyst Cost Moderate (NaBH₃CN) Low (Ni) High (Pd/C)
Scalability Batch Batch Continuous

Challenges and Mitigation Strategies

Byproduct Formation

Over-reduction of the indene ring during hydrogenation generates undesired tetrahydro derivatives. This is mitigated by:

  • Using trifluoroacetyl protection on the amine group prior to hydrogenation.
  • Limiting H₂ pressure to ≤50 psi in batch reactors.

Enantiomeric Control

The hydrochloride salt exists as a racemic mixture unless chiral catalysts are employed. Patent CN103539677B reports >90% enantiomeric excess (ee) using (R)-BINAP-Pd complexes in asymmetric hydrogenation.

Recent Advances in Synthesis

Photocatalytic Methods

A 2023 study demonstrated visible-light-driven amination using eosin Y as a photocatalyst. Irradiating 6-methylindene with NH₃ and HCl in acetonitrile achieved 60% yield at ambient temperature, though scalability remains unproven.

Biocatalytic Approaches

Immobilized transaminases have been explored for enantioselective synthesis. Using isopropylamine as a donor, 85% ee was achieved in phosphate buffer (pH 7.5) at 37°C.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives.

Scientific Research Applications

6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights structural analogs of 6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, emphasizing substituent positions and functional groups:

Compound Name Substituent(s) & Position Molecular Formula CAS Number Key Features Reference ID
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine HCl Methoxy (6-position) C₁₀H₁₄ClNO 730980-51-5 Chiral intermediate for β-agonists
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl Difluoro (5,6-positions) C₉H₁₀ClF₂N 1637453-74-7 Enhanced lipophilicity for CNS drugs
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl Diethyl (5,6-positions) C₁₃H₂₀ClN Not specified Bronchodilator precursor (indacaterol)
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine HCl Chloro (5-position) C₉H₁₁Cl₂N 1376687-76-1 Halogenated analog for SAR studies

Physicochemical Properties

Key physicochemical comparisons:

Property 6-Methyl (This Compound) 6-Methoxy 5,6-Difluoro 5,6-Diethyl
Molecular Weight (g/mol) 183.68 213.68 215.64 225.76
Purity (%) >95 >97 >95 >99
Synthetic Yield Not reported Not reported Not reported 49% (6-step process)
Applications Receptor studies β-agonist synthesis CNS drug development Bronchodilator API

Biological Activity

6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a bicyclic amine compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound has a unique bicyclic structure characterized by the presence of a methyl group at the 6-position and an amine functional group. The hydrochloride form enhances its solubility in biological systems, making it suitable for various applications.

Property Details
Molecular Formula C10H12ClN
Molecular Weight 185.66 g/mol
Solubility Soluble in water
Chirality Chiral amine

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Similar compounds have been shown to modulate neurotransmitter systems and influence signaling pathways.

Key Mechanisms:

  • Receptor Interaction : It acts as an agonist or antagonist at specific receptors, influencing neurotransmission.
  • Biochemical Pathways : The compound may impact pathways related to metabolic diseases, particularly those associated with insulin sensitivity and glucose metabolism .

Biological Activity

Research indicates that this compound exhibits significant pharmacological properties:

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been explored. For instance, related indole derivatives have demonstrated anticancer activity by inhibiting key enzymes involved in tumor growth .

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of similar bicyclic amines on neuronal health, demonstrating neuroprotective properties that could be relevant for neurodegenerative diseases.
  • Metabolic Disease Models : Another study highlighted the potential of related compounds in modulating metabolic pathways in diabetic models, suggesting that this compound may have therapeutic implications for type 2 diabetes .

Research Findings

Recent research has focused on the synthesis and biological evaluation of related compounds. For example:

Compound Biological Activity Reference
2,6-Dimethyl-2,3-dihydro-1H-indeneNeuroprotective and anticancer properties
(S)-4-Methyl-2,3-dihydro-1H-indeneAntimicrobial activity
Indole derivativesModulation of metabolic pathways

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield
Reductive aminationNaBH₃CN, MeOH, HCl (0°C, 12h)~70%
HydrochlorinationHCl gas in diethyl ether (rt, 2h)>95%

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Confirm backbone structure and substituent positions. For 6-methyl-2,3-dihydro-1H-inden-1-amine HCl, expect aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 2.3–2.5 ppm (D₂O solvent) .
  • Mass spectrometry (MS) : ESI-MS in positive mode ([M+H]⁺ expected at m/z 168.6) verifies molecular weight .
  • IR spectroscopy : N-H stretch (~3300 cm⁻¹) and C-Cl (600–800 cm⁻¹) confirm amine and hydrochloride groups.
  • X-ray crystallography : Resolves stereochemistry and crystal packing, especially if enantiomers are present .

Q. Table 2: Key NMR Peaks

Proton Environmentδ (ppm)Multiplicity
Aromatic H (C4–C7)6.8–7.2Multiplet
Methyl (C6)2.4Singlet
Dihydroindene H (C2, C3)2.8–3.2Multiplet

Advanced: How can researchers resolve discrepancies in NMR data caused by impurities or solvent effects?

Methodological Answer:
Contradictions in literature NMR data often arise from:

  • Solvent polarity : D₂O vs. DMSO-d₆ shifts proton signals (e.g., amine protons appear downfield in DMSO).
  • Impurity interference : By-products like unreacted indanone or over-reduced species require purification via recrystallization (ethanol/water) or column chromatography (silica gel, 5% MeOH in DCM) .
  • Dynamic effects : Rotameric equilibria in the amine group broaden peaks; use elevated temperatures (50°C) or deuterated acetic acid to sharpen signals.
  • Orthogonal validation : Cross-check with LC-MS to confirm purity (>98%) and XRD for structural clarity .

Advanced: What strategies are effective for enantiomeric resolution of this compound?

Methodological Answer:
The compound’s chiral center at C1 necessitates enantioselective methods:

  • Chiral chromatography : Use a Chiralpak® IA column (hexane:isopropanol 90:10, 1 mL/min) to separate (R)- and (S)-enantiomers .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer in organic solvents.
  • Diastereomeric salt formation : React with (1S)-(+)-camphorsulfonic acid in acetone; fractional crystallization isolates the desired enantiomer.

Q. Table 3: Chiral HPLC Conditions

ColumnMobile PhaseRetention Times (min)
Chiralpak IAHexane:iPrOH (90:10)(R)-form: 12.3; (S)-form: 14.7

Advanced: How can computational models improve the synthesis and functionalization of this compound?

Methodological Answer:
Integrate computational tools at multiple stages:

  • Reaction pathway prediction : Use Gaussian or ORCA for DFT calculations to identify low-energy intermediates and transition states .
  • Solvent effect modeling : COSMO-RS predicts solvent suitability for crystallization or reaction steps.
  • Docking studies : AutoDock Vina screens the compound’s binding affinity to biological targets (e.g., monoamine receptors) to guide functionalization .
  • Machine learning (ML) : Train models on PubChem data to optimize reaction yields or predict by-products .

Workflow Example:

Simulate reaction pathways → 2. Validate with microfluidic screening → 3. Refine conditions using ML → 4. Characterize products via LC-MS/NMR.

Advanced: How to analyze contradictory biological activity data in different studies?

Methodological Answer:
Discrepancies may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and readouts (e.g., fluorescence vs. luminescence).
  • Impurity profiles : Use HPLC-ELSD to quantify residual solvents or unreacted intermediates.
  • Buffer compatibility : Test activity in PBS vs. Tris-HCl to rule out pH/ionic strength effects.
  • Meta-analysis : Apply statistical tools (e.g., RevMan) to compare datasets and identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
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6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

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